N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-propylpentanamide
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Description
N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-propylpentanamide is a useful research compound. Its molecular formula is C20H28N2O2 and its molecular weight is 328.456. The purity is usually 95%.
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Scientific Research Applications
Dopamine Agonist Properties
Research on homologous compounds to N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-propylpentanamide has shown potential dopamine-like activity. The study of N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines revealed insights into the structural requirements for dopamine agonist properties, indicating that modifications in the alkyl chain length can significantly affect the potency of these compounds as dopamine-like agents (Jacob et al., 1981).
Anticancer Agents
A significant area of application involves the synthesis of novel compounds with anticancer activities. One such example is the one-pot three-component synthesis of novel diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate derivatives, which have shown promising antitumor activities against various human cancer cell lines. These compounds were found to be effective in inducing cell cycle arrest and apoptosis in cancer cells, highlighting their potential as anticancer agents (Fang et al., 2016).
Antibacterial and Antimicrobial Agents
The structural backbone of this compound serves as a template for developing antibacterial and antimicrobial agents. Research has focused on synthesizing and evaluating derivatives for their antibacterial activities, particularly against resistant strains of bacteria. These efforts aim to address the growing challenge of antibiotic resistance by introducing new and effective antimicrobial agents into the therapeutic arsenal (Koga et al., 1980).
Enzyme Inhibition for Cancer Therapy
Further research into quinazolinone-based derivatives has demonstrated their potential as dual inhibitors for VEGFR-2 and EGFR tyrosine kinases, key targets in cancer therapy. These compounds exhibit potent inhibitory activities, suggesting their utility in developing targeted cancer therapies. The synthesis, characterization, and evaluation of these compounds underscore the versatility of quinolinone derivatives in addressing various aspects of cancer treatment (Riadi et al., 2021).
Properties
IUPAC Name |
N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-propylpentanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2/c1-4-6-15(7-5-2)19(23)21-11-10-17-13-16-9-8-14(3)12-18(16)22-20(17)24/h8-9,12-13,15H,4-7,10-11H2,1-3H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUBFBBZKECCUDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NCCC1=CC2=C(C=C(C=C2)C)NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.